molecular formula C9H15NO B11918705 2-Methylspiro[2.4]heptane-1-carboxamide

2-Methylspiro[2.4]heptane-1-carboxamide

Cat. No.: B11918705
M. Wt: 153.22 g/mol
InChI Key: NCIQNCAQOUNKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylspiro[24]heptane-1-carboxamide is a chemical compound with the molecular formula C8H13NO It is characterized by a spirocyclic structure, which means it contains a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylspiro[2.4]heptane-1-carboxamide typically involves the reaction of spiro[2.4]heptane-1-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve steps such as:

    Activation of the carboxylic acid: This can be achieved using reagents like thionyl chloride (SOCl2) or carbodiimides.

    Amidation: The activated carboxylic acid is then reacted with methylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methylspiro[2.4]heptane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted amides or other functionalized derivatives.

Scientific Research Applications

2-Methylspiro[2.4]heptane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylspiro[2.4]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.4]heptane-1-carboxamide: Lacks the methyl group at the 2-position.

    2-Methylspiro[2.4]heptane-1-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.

Uniqueness

2-Methylspiro[24]heptane-1-carboxamide is unique due to its spirocyclic structure and the presence of both a methyl group and a carboxamide group

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-methylspiro[2.4]heptane-2-carboxamide

InChI

InChI=1S/C9H15NO/c1-6-7(8(10)11)9(6)4-2-3-5-9/h6-7H,2-5H2,1H3,(H2,10,11)

InChI Key

NCIQNCAQOUNKRC-UHFFFAOYSA-N

Canonical SMILES

CC1C(C12CCCC2)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.